molecular formula C3H6N4O2 B555631 D-Alanine, 3-azido- CAS No. 105928-88-9

D-Alanine, 3-azido-

Cat. No. B555631
M. Wt: 130,11*36,45 g/mole
InChI Key: CIFCKCQAKQRJFC-UHFFFAOYSA-N
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Description

“D-Alanine, 3-azido-” is a compound with the molecular formula C3H6N4O2 . It is an azido-modified D-alanine . This compound can be used in click chemistry labeling .


Molecular Structure Analysis

The molecular structure of “D-Alanine, 3-azido-” includes a molecular weight of 130.11 g/mol . The IUPAC name is 2-amino-3-azidopropanoic acid . The InChI and Canonical SMILES are also provided .


Chemical Reactions Analysis

“D-Alanine, 3-azido-” can be used in click chemistry labeling . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .


Physical And Chemical Properties Analysis

“D-Alanine, 3-azido-” has a molecular weight of 130.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 130.04907545 g/mol . The topological polar surface area is 77.7 Ų .

Scientific Research Applications

  • Click Chemistry Labeling

    • Field : Biochemistry
    • Application : 3-Azido-D-alanine can be used in click chemistry labeling . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of its reactions .
    • Method : The azide group in 3-Azido-D-alanine reacts with alkynes to form a stable triazole ring, a process known as a click reaction .
    • Results : This method allows for the efficient and selective labeling of molecules in biological systems .
  • Peptide Synthesis

    • Field : Therapeutics and Biochemistry Research
    • Application : 3-Azido-D-alanine is used in peptide synthesis, which is a powerful tool in the development of new therapeutics and biochemistry research .
    • Method : The azide-derivatized amino acid can easily undergo click reactions, making it useful in the synthesis of complex peptides .
    • Results : The use of 3-Azido-D-alanine in peptide synthesis can lead to the development of new therapeutic agents .
  • Bacterial Cell Wall Incorporation

    • Field : Microbiology
    • Application : Some clickable unnatural D-amino acids, like 3-Azido-D-alanine, can be fed to bacterial cells and incorporated into cell walls .
    • Method : The D-amino acids are incorporated into the peptidoglycan layer of the bacterial cell wall .
    • Results : This method allows for the study of bacterial cell wall synthesis and modification .
  • Bacterial Detection

    • Field : Microbiology
    • Application : 3-Azido-D-alanine can be used for rapid detection of intracranial infection in patients after neurosurgery .
    • Method : The compound is used in click chemistry labeling, which allows for the efficient and selective labeling of bacteria .
    • Results : This method provides a way to quickly detect bacterial infections, which is crucial for timely treatment .
  • Host-Pathogen Interaction Study

    • Field : Biochemistry
    • Application : 3-Azido-D-alanine is used in the study of host-pathogen interactions .
    • Method : The compound is incorporated into bacteria to provide insights into their activity status .
    • Results : This method allows for the study of bacterial activity and the interaction between host and pathogen .
  • Generation of L-RNA Aptamers

    • Field : Biochemistry
    • Application : 3-Azido-D-alanine can be used to generate L-RNA aptamers for the corresponding L-amino acid .
    • Method : The D-amino acids are incorporated into the RNA sequence to generate aptamers .
    • Results : This method allows for the study of RNA-protein interactions and can be used in the development of new therapeutics .
  • Antibacterial Photothermal Therapy

    • Field : Biomedical Engineering
    • Application : 3-Azido-D-alanine can be used for antibacterial photothermal therapy . This is a method that uses light to heat up a specific area, which can kill bacteria .
    • Method : The compound is used in click chemistry labeling, which allows for the efficient and selective labeling of bacteria . The labeled bacteria can then be targeted by light, which heats up the area and kills the bacteria .
    • Results : This method provides a way to quickly kill bacterial infections, which is crucial for timely treatment .
  • Antibiotic Drug Development

    • Field : Pharmaceutical Research
    • Application : 3-Azido-D-alanine can be used in the development of new antibiotic drugs . This is important as antibiotic resistance is a growing problem .
    • Method : The compound can be incorporated into bacteria to provide insights into their activity status . This information can be used to develop drugs that can effectively target these bacteria .
    • Results : This method can lead to the development of new classes of antibiotics, which is crucial in the fight against antibiotic resistance .
  • Protein Labeling

    • Field : Biochemistry
    • Application : 3-Azido-D-alanine can be used in protein labeling . This is a method that allows researchers to track the movement and interactions of proteins within cells .
    • Method : The compound can be incorporated into proteins, which can then be detected using various methods .
    • Results : This method provides a way to study the function and behavior of proteins, which is crucial for understanding cellular processes .

Safety And Hazards

“D-Alanine, 3-azido-” may be harmful if swallowed and causes eye irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Future Directions

“D-Alanine, 3-azido-” can be used in the research of click chemistry labeling . It has been used in a study for enhancing probiotics colonization by modulating bacterial adhesion between probiotics and gut inhabitants . This strategy shows great potential for enhancing bacterial colonization .

properties

IUPAC Name

2-amino-3-azidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFCKCQAKQRJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030553
Record name 3-Azidoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Alanine, 3-azido-

CAS RN

88192-18-1, 105928-88-9, 108342-09-2
Record name Azidoalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-azido-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-azido-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azidoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, D Zhang, H Tang, Y Zhu, H Liu… - … in Bioengineering and …, 2022 - frontiersin.org
Bacterial infection is one of the most serious physiological conditions threatening human health. There is an increasing demand for more effective bacterial diagnosis and treatment …
Number of citations: 4 www.frontiersin.org
Z Zhang, Q Han, JW Lau, Z Wang, M Hu, H Qiu… - Sensors and Actuators B …, 2022 - Elsevier
A simple and unique bacterial fluorescence resonance energy transfer (FRET) platform is developed through metabolic biosynthetic pathways for the sensitive and ratiometric detection …
Number of citations: 4 www.sciencedirect.com
PGS Abadi, M Irani - Chemical Engineering Journal, 2023 - Elsevier
Nanotechnology-based-drug-delivery processes are widely applicable for specific drug release. Various pharmaceutical carriers, such as polymeric nano-carriers (solid lipid …
Number of citations: 0 www.sciencedirect.com

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